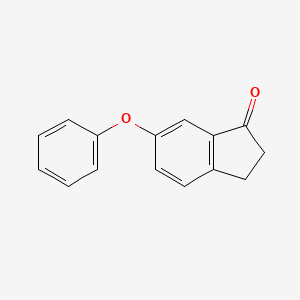
n-(2-aminoethyl)methacrylamide
Übersicht
Beschreibung
N-(2-aminoethyl)methacrylamide is an organic compound with the chemical formula C6H12N2O. It is a derivative of methacrylamide, where the amide group is substituted with a 2-aminoethyl group. This compound is commonly used in polymer chemistry due to its ability to form polymers with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-aminoethyl)methacrylamide can be synthesized through the reaction of methacryloyl chloride with ethylenediamine. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:
CH2=C(CH3)COCl+H2NCH2CH2NH2→CH2=C(CH3)CONHCH2CH2NH2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-aminoethyl)methacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Substitution Reactions: The amino group can participate in substitution reactions with electrophiles.
Addition Reactions: The double bond in the methacrylamide moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Addition Reactions: Nucleophiles such as thiols or amines can add to the double bond under mild conditions.
Major Products Formed
Polymerization: Polymers with varying properties depending on the monomer composition.
Substitution Reactions: Substituted amides with different functional groups.
Addition Reactions: Adducts with nucleophiles attached to the methacrylamide moiety.
Wissenschaftliche Forschungsanwendungen
N-(2-aminoethyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers.
Biology: Employed in the development of biomaterials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of hydrogels for controlled drug release.
Industry: Applied in the production of adhesives, coatings, and sealants.
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)methacrylamide primarily involves its ability to polymerize and form networks. The amino group can interact with various substrates, facilitating the formation of complex structures. In biological systems, it can form hydrogels that encapsulate drugs, allowing for controlled release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-aminopropyl)methacrylamide
- 2-aminoethyl methacrylate
- N-(2-hydroxyethyl)methacrylamide
Uniqueness
N-(2-aminoethyl)methacrylamide is unique due to its specific structure, which allows for the formation of polymers with tailored properties. Its amino group provides additional functionality, enabling interactions with a wide range of substrates and enhancing its versatility in various applications.
Eigenschaften
CAS-Nummer |
63298-57-7 |
|---|---|
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C6H12N2O/c1-5(2)6(9)8-4-3-7/h1,3-4,7H2,2H3,(H,8,9) |
InChI-Schlüssel |
RFZRLVGQBIINKQ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCCN |
Kanonische SMILES |
CC(=C)C(=O)NCCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)





![2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3192489.png)




![tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate](/img/structure/B3192526.png)


